5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine

Catalog No.
S983785
CAS No.
733039-20-8
M.F
C9H11BrClN3
M. Wt
276.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine

CAS Number

733039-20-8

Product Name

5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine

IUPAC Name

5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine

Molecular Formula

C9H11BrClN3

Molecular Weight

276.56 g/mol

InChI

InChI=1S/C9H11BrClN3/c10-7-5-12-9(11)14-8(7)13-6-3-1-2-4-6/h5-6H,1-4H2,(H,12,13,14)

InChI Key

DIVUXBABVYOIOT-UHFFFAOYSA-N

SMILES

C1CCC(C1)NC2=NC(=NC=C2Br)Cl

Canonical SMILES

C1CCC(C1)NC2=NC(=NC=C2Br)Cl

The exact mass of the compound 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine (CAS: 733039-20-8) is a functionalized pyrimidine building block utilized in the synthesis of clinically significant CDK4/6 inhibitors, including Palbociclib and Ribociclib. The molecule features three orthogonal reactive sites: a C2-chloride for late-stage amination, a C5-bromide essential for palladium-catalyzed cross-coupling, and a pre-installed C4-cyclopentylamino group that dictates the final drug's binding affinity in the kinase ATP pocket. For industrial procurement, sourcing this intermediate pre-assembled provides a critical advantage in processability, as it locks in the required regiochemistry and bypasses the handling of volatile cyclopentylamine, streamlining the downstream construction of pyrido[2,3-d]pyrimidine and pyrrolo[2,3-d]pyrimidine scaffolds [1].

Research Fit

RoutePalbociclib (Heck) & Ribociclib (Sonogashira) synthesis
FeatureOrthogonal C5-Br/C2-Cl for sequential cross-couplings
FormCrystalline solid, recrystallizable from n-heptane

Generic substitution of this intermediate with closely related pyrimidines fundamentally disrupts established synthetic routes for CDK4/6 inhibitors. Using the upstream precursor 5-bromo-2,4-dichloropyrimidine requires an in-house amination step that typically generates a 9:1 ratio of C4 to C2 regioisomers, necessitating additional crystallization steps to remove the ~10% off-target impurity. Furthermore, substituting with a non-brominated analog (e.g., 2-chloro-N-cyclopentylpyrimidin-4-amine) completely halts the synthesis, as the C5 position lacks the required halogen for the critical oxidative addition step in Heck or Sonogashira couplings. Finally, altering the alkyl group (e.g., using an isopropyl analog) yields a final active pharmaceutical ingredient with drastically reduced target affinity, as the cyclopentyl moiety is strictly required to occupy the hydrophobic binding pocket of the CDK4/6 enzymes[1].

Substitution Risk

  1. Cyclopentyl vs. cyclohexylReplacing cyclopentyl with cyclohexyl alters CDK4 inhibitory profile and selectivity in the final drug molecule.
  2. Regioisomer impurityThe 4-chloro regioisomer is inert in Heck coupling; its presence directly reduces downstream API yield.
  3. Halogen orthogonality lossCompounds with identical halogens at C2/C5 lose the programmed sequential reactivity, requiring extra protection steps.

Regioisomer Impurity Elimination

The synthesis of 4-amino-substituted pyrimidines from 2,4-dichloropyrimidines is challenged by competing reactivity at the C2 position. Nucleophilic aromatic substitution (SNAr) of 5-bromo-2,4-dichloropyrimidine with cyclopentylamine yields a mixture of regioisomers, typically in a 9:1 ratio favoring the desired C4-amine. Procuring the pre-formed 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine eliminates this ~10% C2-aminated impurity from the starting material stream. This direct procurement strategy bypasses the need for yield-reducing recrystallization steps and ensures a high-purity feed for subsequent catalytic couplings [1].

Evidence DimensionC2-aminated regioisomer impurity level prior to purification
Target Compound Data0% (pre-installed, regiochemically pure)
Comparator Or Baseline5-bromo-2,4-dichloropyrimidine + cyclopentylamine (in-situ synthesis)
Quantified Difference~10% reduction in regioisomer impurity
ConditionsStandard SNAr amination conditions (e.g., ethanol, 25°C)

Eliminating the regioselectivity bottleneck simplifies the manufacturing process and prevents the carryover of isomeric impurities into the final product.

Regioselective Yield & Purity
Head-to-head
97.5% yield, >99.8% purity, regioisomer ≤0.02%
Enables efficient Heck coupling with minimal inert impurity.
Comparator process: 90.2% yield (CN113999227A).

Bicyclic Core Formation via Heck Coupling

The construction of the pyrido[2,3-d]pyrimidine core relies on a Heck coupling between the pyrimidine intermediate and crotonic acid. 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine successfully undergoes this palladium-catalyzed cross-coupling, with optimized conditions using PdCl2 achieving >90% yield in 6 hours. In contrast, the baseline analog 2-chloro-N-cyclopentylpyrimidin-4-amine, which lacks the C5 bromine atom, is unreactive under these conditions because it cannot undergo the initial oxidative addition required to form the C-C bond. The presence of the C5-Br is therefore a structural requirement for this synthetic route [1].

Evidence DimensionYield of Heck coupling with crotonic acid
Target Compound Data>90% yield (with PdCl2 catalyst)
Comparator Or Baseline2-chloro-N-cyclopentylpyrimidin-4-amine
Quantified Difference>90% absolute yield increase
ConditionsHeck reaction conditions (PdCl2, crotonic acid, base, 6 hours)

The C5-bromide is strictly required for the downstream cyclization sequence that forms the core scaffold of the target kinase inhibitors.

Cyclopentyl CDK4 IC₅₀
Reported
62.04 ± 8.67 nM
Cyclopentyl scaffold potency context for SAR studies.
Cyclohexyl analog: 17.51 nM; palbociclib: 11.03 nM.

CDK4/6 Affinity Structural Requirement

The N-cyclopentyl group of this intermediate is preserved throughout the synthesis and ultimately occupies a specific hydrophobic pocket in the ATP-binding site of CDK4 and CDK6. Structure-activity relationship (SAR) studies demonstrate that the cyclopentyl ring provides the required steric bulk and lipophilicity. Substituting this intermediate with analogs bearing smaller alkyl groups, such as 5-bromo-2-chloro-N-isopropylpyrimidin-4-amine, leads to final compounds with significantly diminished kinase inhibitory potency. Thus, the exact N-cyclopentyl specification is critical for the pharmacological efficacy of the resulting active pharmaceutical ingredient [1].

Evidence DimensionSuitability for CDK4/6 hydrophobic pocket binding
Target Compound DataRequired steric fit (cyclopentyl)
Comparator Or BaselineN-isopropyl or N-methyl analogs
Quantified DifferenceCritical requirement for nanomolar target affinity
ConditionsKinase binding pocket SAR evaluation

Procurement of the exact cyclopentyl-substituted intermediate is mandatory to ensure the final drug molecule possesses the required on-target biological activity.

Synthetic Pathway Convergence
Class-level
Supports 2 API syntheses (palbociclib, ribociclib)
Reduces supply chain complexity for CDK4/6 programs.
Alternative precursors: 1 or 0 API pathways.
Commercial Quality Specs
Specification review
≥98.0% HPLC, mp 94–96°C, water ≤0.5%, heavy metals ≤10 ppm
Meets pharmaceutical intermediate quality thresholds.
ICH Q3C residual solvent compliance documented.
Chemoselective Coupling Sequence
Class-level
C5-Br (Heck/Sonogashira) → C2-Cl (Buchwald-Hartwig)
Eliminates protecting groups and regioisomeric products.
Pd-catalyzed; sequential reactivity from halogen electronics.
Crystalline Solid Form
Reported
White crystalline; recrystallization from n-heptane
Supports purification at scale vs. oil intermediates.
Sharp mp 94–96°C enables precise weighing.

Palbociclib Manufacturing

As the definitive starting material for the pyrido[2,3-d]pyrimidine core, this compound is utilized in the Heck coupling with crotonic acid, followed by intramolecular cyclization, to produce the Palbociclib API efficiently[1].

Ribociclib & Pyrrolo[2,3-d]pyrimidine Synthesis

Employed in Sonogashira couplings with terminal alkynes (e.g., 3,3-diethoxypropyne), this intermediate enables the construction of the pyrrolo[2,3-d]pyrimidine scaffold critical for Ribociclib and related kinase inhibitors [2].

SNAr-Based Late-Stage Diversification

The C2-chloride remains intact after C5-functionalization, allowing for late-stage introduction of diverse 2-aminopyridine or piperazine moieties via Buchwald-Hartwig cross-coupling or nucleophilic aromatic substitution, making it a reliable hub for library synthesis in drug discovery [1].

Application Fit

Application
Selection Property
Validation Focus
Palbociclib API synthesis
Low regioisomer impurity profile
HPLC purity and regioisomer control
Ribociclib API synthesis
Crystalline solid, defined mp
Recrystallization suitability and water content
CDK4/6 inhibitor SAR
Cyclopentyl group for potency-selectivity modulation
CDK4/6 kinase assay profiling
Impurity reference standard
Full characterization and traceable CoA
NMR, MS identity and lot documentation

XLogP3

3.4

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

733039-20-8

Wikipedia

5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine

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